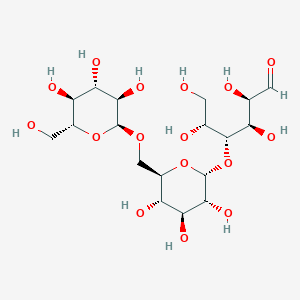

D-Panose

説明

特性

CAS番号 |

33401-87-5 |

|---|---|

分子式 |

C18H32O16 |

分子量 |

504.4 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16?,17+,18-/m1/s1 |

InChIキー |

OWEGMIWEEQEYGQ-UCFFOQEWSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |

他のCAS番号 |

33401-87-5 |

同義語 |

alpha-D-glucopyranose, O-alpha-D-glucopyranosyl-(1-6)-O-alpha-D-glucopyranosyl-(1-4) beta-D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4) D-glucopyranose, O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranosyl-(1-6) D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4) glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-alpha-D-glucopyranosyl, beta-D glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, alpha-D glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, beta-D glucosyl-alpha-(1,6)-glucosyl-alpha-(1,4)-glucose panose |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Panose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panose, a trisaccharide of significant interest in the fields of biochemistry and nutrition, presents a unique stereochemical configuration that dictates its biological activity and physical properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its constituent monosaccharides, the nature of its glycosidic linkages, and its three-dimensional conformation. This document summarizes key physicochemical data in a structured format, outlines generalized experimental protocols for its characterization and synthesis, and provides visual representations of its structure and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a non-reducing trisaccharide composed of three D-glucose units. Its systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1][2] This particular arrangement of monosaccharides and their linkages distinguishes this compound from other glucotrioses and is crucial for its recognition by enzymes and its metabolic fate. Understanding the precise chemical structure and stereochemistry of this compound is fundamental for its application in various research and development areas, including its use as a functional food ingredient and its role in enzymatic studies.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of three D-glucopyranose units linked by two distinct glycosidic bonds. The stereochemistry of this compound is absolute, with 14 defined stereocenters within its structure.

Fischer and Haworth Projections

To visualize the stereochemical arrangement of this compound, Fischer and Haworth projections are employed. The Fischer projection represents the acyclic form of the monosaccharide units, while the Haworth projection provides a perspective on the cyclic pyranose ring structure.

Glycosidic Linkages

This compound is characterized by two specific alpha-glycosidic bonds:

-

An α(1→6) linkage connects the anomeric carbon (C1) of the terminal D-glucose unit to the C6 hydroxyl group of the central D-glucose unit.

-

An α(1→4) linkage connects the anomeric carbon (C1) of the central D-glucose unit to the C4 hydroxyl group of the reducing-end D-glucose unit.

These linkages result in a branched-like structure, influencing its overall shape and interaction with other molecules.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][3] |

| Molecular Weight | 504.44 g/mol | [3] |

| Melting Point | 223 °C | |

| Optical Rotation [α]D | +153° ± 8° (c=0.8 in H₂O) | |

| Solubility | Water: 125 mg/mL | |

| PBS (pH 7.2): ~10 mg/mL | ||

| DMSO: ~20 mg/mL | ||

| Dimethyl formamide: ~10 mg/mL | ||

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of this compound

4.1.1. Chemical Synthesis (Generalized Approach)

A chemical synthesis of panose has been reported, providing a method to obtain this trisaccharide in a laboratory setting. The general strategy involves the coupling of protected monosaccharide building blocks followed by deprotection. A plausible, though generalized, synthetic route is as follows:

-

Preparation of Glycosyl Donor and Acceptor:

-

Synthesize a protected glucosyl donor with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide). The protecting groups (e.g., acetyl or benzyl) are chosen to be stable under the coupling conditions and easily removable.

-

Prepare a partially protected glucose acceptor with a free hydroxyl group at the C4 position.

-

-

First Glycosylation (α-1,4 linkage):

-

React the glycosyl donor with the C4-hydroxyl acceptor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate for a trichloroacetimidate donor) to form the α(1→4) linked disaccharide.

-

-

Deprotection and Preparation for Second Glycosylation:

-

Selectively deprotect the C6 hydroxyl group of the non-reducing end of the newly formed disaccharide.

-

-

Second Glycosylation (α-1,6 linkage):

-

React the deprotected disaccharide with another equivalent of the protected glucosyl donor to form the α(1→6) linkage.

-

-

Final Deprotection:

-

Remove all protecting groups (e.g., by catalytic hydrogenation for benzyl groups or Zemplén deacetylation for acetyl groups) to yield this compound.

-

-

Purification:

-

Purify the final product using chromatographic techniques such as size-exclusion or silica gel chromatography.

-

4.1.2. Enzymatic Synthesis (Generalized Approach)

Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis. Glucansucrases are enzymes known to synthesize a variety of oligosaccharides.

-

Enzyme and Substrate Preparation:

-

Obtain a purified glucansucrase enzyme from a microbial source (e.g., Leuconostoc mesenteroides).

-

Prepare a solution of sucrose (the glucosyl donor) and a suitable acceptor molecule (e.g., maltose, which contains an α-1,4 linkage).

-

-

Enzymatic Reaction:

-

Incubate the glucansucrase with sucrose and maltose under optimal conditions of temperature, pH, and buffer. The enzyme will catalyze the transfer of a glucose unit from sucrose to the acceptor molecule.

-

-

Reaction Termination and Product Purification:

-

Terminate the reaction by heat inactivation of the enzyme.

-

Purify this compound from the reaction mixture, which may contain residual substrates and other oligosaccharide byproducts, using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization

A combination of spectroscopic and crystallographic techniques is typically employed for the structural elucidation of oligosaccharides like this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Generalized Protocol)

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.

-

Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in deuterium oxide (D₂O).

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the anomeric protons, which typically resonate in a distinct downfield region.

-

Acquire a 1D ¹³C NMR spectrum to identify all carbon signals, including the anomeric carbons.

-

Perform two-dimensional (2D) NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic linkages, confirming the C1-O-C6 and C1-O-C4 connections.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton interactions, which can provide information about the conformation around the glycosidic bonds.

-

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of this compound.

4.2.2. X-ray Crystallography (Generalized Protocol)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

-

Crystallization:

-

Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and requires screening a wide range of conditions (e.g., solvent, precipitant, temperature).

-

-

Data Collection:

-

Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution crystal structure of this compound.

-

Conclusion

This compound possesses a well-defined chemical structure and stereochemistry that is critical to its biological function and physical characteristics. This guide has provided a detailed overview of its molecular architecture, including its constituent D-glucose units and the specific α(1→6) and α(1→4) glycosidic linkages. The summarized physicochemical data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this important trisaccharide. The provided visualizations of its structure and characterization workflow aim to enhance the understanding of this compound for its effective utilization in scientific and industrial applications.

References

An In-depth Technical Guide to the Physicochemical Properties of D-Panose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panose is a trisaccharide composed of three glucose units linked in the sequence α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.[1] As a component of isomaltooligosaccharides, it is found in some food products and is of interest for its potential prebiotic properties.[2][3][4] A thorough understanding of its physicochemical properties is essential for its application in research, food science, and drug development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its enzymatic hydrolysis pathway.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| IUPAC Name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [1] |

| Synonyms | 4-α-Isomaltosylglucose, Glc(α1→6)Glc(α1→4)Glc | |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 223 °C (decomposes) | |

| Boiling Point | 960.0 ± 65.0 °C (Predicted) | |

| Solubility in Water | 125 mg/mL (247.80 mM) | |

| Specific Rotation [α]D²⁰ | +154° (c=2, H₂O) |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for carbohydrates.

Determination of Melting Point

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (223 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. Note that this compound decomposes at its melting point.

Determination of Solubility in Water

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath (set to 25 °C)

-

Centrifuge

-

Spectrophotometer or Refractometer

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a volumetric flask.

-

Equilibration: The flask is placed in a temperature-controlled water bath set at 25 °C and stirred vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand in the water bath for several hours to allow undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined. This can be done by evaporating the solvent and weighing the residue, or by using an analytical technique such as refractometry or a colorimetric assay (e.g., phenol-sulfuric acid method) against a standard curve of known this compound concentrations.

-

The solubility is expressed in g/L or mg/mL.

Determination of Specific Rotation

Apparatus:

-

Polarimeter (using a sodium D-line lamp, 589 nm)

-

Polarimeter sample tube (e.g., 1 dm length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

Procedure:

-

Solution Preparation: A precise amount of this compound (e.g., 200 mg) is weighed and dissolved in a 10 mL volumetric flask with deionized water to create a solution of known concentration (c = 2 g/100 mL or 0.02 g/mL).

-

Blank Measurement: The polarimeter tube is filled with deionized water (the solvent) and the optical rotation is measured and set to zero.

-

Sample Measurement: The tube is rinsed and filled with the this compound solution. The optical rotation (α) is then measured at a constant temperature (20 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The specific rotation is reported with the temperature and wavelength, e.g., [α]D²⁰.

Biological Role and Metabolism

This compound is recognized for its potential as a prebiotic. It is not readily hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact. In the colon, it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which are beneficial for gut health.

The enzymatic hydrolysis of this compound and its parent polysaccharide, pullulan, is a key process in its metabolism by various microorganisms. Different types of pullulanases exhibit distinct specificities in breaking down the glycosidic linkages of pullulan, leading to the formation of this compound among other products.

Visualization of Enzymatic Hydrolysis

The following diagram illustrates the enzymatic degradation of pullulan, a polysaccharide composed of maltotriose units linked by α-1,6 glycosidic bonds, into this compound and its subsequent hydrolysis.

Caption: Enzymatic degradation pathway of pullulan to this compound and its subsequent hydrolysis products.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of D-Panose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panose, a trisaccharide of significant interest for its potential prebiotic and physiological properties, is a naturally occurring carbohydrate found in select food sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its concentration in various matrices, and the methodologies for its extraction and quantification. Furthermore, this document explores the enzymatic synthesis of this compound and delves into the current understanding of its metabolic fate and potential signaling roles, offering a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development.

Introduction to this compound

This compound is a non-reducing trisaccharide composed of three α-D-glucose units. Its systematic name is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. As a member of the isomaltooligosaccharide (IMO) family, this compound is recognized for its potential as a functional food ingredient. This guide focuses on its natural origins and the technical aspects of its study.

Natural Occurrence and Quantitative Data

This compound is not widely distributed in nature in high concentrations but has been identified in specific food items, primarily honey and certain fermented foods.

Honey

Honey is a well-documented, albeit variable, source of this compound. Its presence is attributed to the enzymatic activity of bees during the conversion of nectar into honey. The concentration of this compound in honey can be influenced by the floral source, geographical origin, and storage conditions.

Table 1: Quantitative Data of this compound in Honey

| Honey Type | Concentration Range ( g/100g ) | Analytical Method | Reference |

| Various | 0.03 - 0.4 | NMR Spectroscopy | [1] |

Note: Further research is required to establish more precise quantitative data for a wider variety of honey types.

Fermented Foods

The fermentation process, particularly by lactic acid bacteria, can lead to the synthesis of various oligosaccharides, including this compound.

-

Sourdough Bread: The complex microbial community in sourdough starters can produce enzymes capable of synthesizing α-1,6 and α-1,4 glycosidic linkages, leading to the formation of this compound. Quantitative data for this compound in sourdough is currently limited and presents an area for future research.

-

Kimchi: This traditional Korean fermented vegetable dish is another potential source of this compound due to the metabolic activity of the diverse microorganisms involved in its fermentation. As with sourdough, specific quantitative data for this compound in kimchi is not yet well-established in the scientific literature.

Biosynthesis of this compound

While a complete, dedicated biosynthetic pathway for this compound within a single organism has not been fully elucidated, its formation is understood to occur through the action of specific enzymes, primarily via transglucosylation reactions.

Enzymatic Synthesis

The synthesis of this compound is catalyzed by enzymes that can form α-1,6 and α-1,4 glycosidic bonds.

-

α-Glucosidases (EC 3.2.1.20): These enzymes, particularly from microbial sources like Aspergillus niger, can catalyze the transfer of a glucose residue from a donor molecule (like maltose or sucrose) to an acceptor molecule (like maltose) to form panose. The reaction involves the cleavage of an α-1,4 linkage and the formation of a new α-1,6 linkage.

-

Glucansucrases (EC 2.4.1.5): Produced by various lactic acid bacteria (e.g., Leuconostoc mesenteroides), these enzymes utilize sucrose as a substrate to synthesize glucans. In the presence of an acceptor molecule like maltose, they can transfer a glucose unit from sucrose to form panose.

Enzymatic synthesis pathways of this compound.

Experimental Protocols

Precise and reliable methods are crucial for the extraction and quantification of this compound from complex food matrices.

Extraction of Oligosaccharides from Food Matrices

A general protocol for the extraction of oligosaccharides from solid or semi-solid food matrices like sourdough and kimchi is outlined below.

Protocol 1: General Oligosaccharide Extraction

-

Sample Homogenization: Homogenize a known weight of the sample (e.g., 10 g) with a suitable solvent (e.g., 50 mL of 80% ethanol) to precipitate proteins and polysaccharides.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble oligosaccharides.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator).

-

Reconstitution: Reconstitute the dried extract in a known volume of deionized water.

-

Solid-Phase Extraction (SPE): For further purification, pass the reconstituted extract through a C18 SPE cartridge to remove non-polar interfering compounds.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.

General workflow for oligosaccharide extraction.

Quantification of this compound

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of carbohydrates.

Protocol 2: Quantification of this compound by HPAEC-PAD

-

Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac series).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. A typical gradient might start with a low concentration of sodium hydroxide to separate monosaccharides and disaccharides, followed by an increasing concentration of sodium acetate to elute trisaccharides and larger oligosaccharides.

-

Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.

-

Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Potential Metabolic Fate and Signaling Pathways

The direct metabolic fate and specific signaling pathways of this compound in humans are not yet fully understood. However, based on the behavior of other non-digestible oligosaccharides, a hypothetical pathway can be proposed.

Hypothetical Metabolic Fate

Due to the presence of an α-1,6 glycosidic bond, this compound is likely to be resistant to digestion by human salivary and pancreatic amylases. It would therefore pass largely undigested to the colon.

In the colon, this compound can be fermented by the gut microbiota, particularly by beneficial bacteria such as Bifidobacteria and Lactobacilli. This fermentation would produce short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are known to have numerous health benefits, including serving as an energy source for colonocytes and modulating the immune system.

Hypothetical metabolic fate of this compound.

Signaling Pathways

Direct evidence for this compound activating specific signaling pathways is currently lacking. However, oligosaccharides, in general, can act as signaling molecules. For instance, the SCFAs produced from this compound fermentation can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on the surface of intestinal epithelial and immune cells, leading to downstream signaling cascades that can influence inflammation, gut barrier function, and host metabolism. Further research is needed to elucidate any direct signaling roles of this compound itself.

Conclusion

This compound is a naturally occurring trisaccharide with potential health benefits, found in honey and some fermented foods. Its synthesis is primarily enzymatic through transglucosylation. While analytical methods for its quantification exist, more research is needed to establish a comprehensive database of its concentration in various natural sources and to fully understand its metabolic fate and potential signaling roles in humans. This guide provides a foundational resource for researchers to further explore the science of this compound.

References

An In-depth Technical Guide to the Enzymatic Synthesis of D-Panose from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panose, a trisaccharide with the structure α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-α-D-glucose, is gaining significant interest in the food and pharmaceutical industries due to its potential as a non-cariogenic sweetener and a prebiotic.[1] This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from the readily available and inexpensive substrate, sucrose. The core of this process relies on the transglycosylation activity of specific enzymes, primarily glucansucrases such as dextransucrase and engineered amylosucrase. This document details the enzymatic reaction, production and purification of the necessary enzymes, optimized reaction conditions, and analytical methods for quantification. Furthermore, it presents a summary of quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to this compound and its Synthesis

This compound is a functional oligosaccharide that is not readily metabolized by oral microflora, making it a promising low-cariogenic sugar substitute.[1] Moreover, studies have demonstrated its prebiotic potential, showing that it can selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium.[2] The enzymatic synthesis of this compound from sucrose offers a sustainable and efficient alternative to complex chemical synthesis routes. The primary enzymatic routes involve the use of glucansucrases, which catalyze the transfer of a glucosyl moiety from sucrose to an acceptor molecule.

Enzymatic Pathways for this compound Synthesis from Sucrose

The synthesis of this compound from sucrose is primarily achieved through the action of glucansucrases, which belong to the glycoside hydrolase family 70 (GH70).[3] These enzymes catalyze the transfer of the glucosyl residue from sucrose to an acceptor molecule. In the presence of a suitable acceptor, such as maltose or even sucrose itself, this compound can be synthesized.

Dextransucrase-Mediated Synthesis

Dextransucrase (EC 2.4.1.5), produced by various species of Leuconostoc, notably Leuconostoc mesenteroides, is a key enzyme in this process. The enzyme catalyzes the cleavage of sucrose into glucose and fructose. The glucosyl moiety is then transferred to an acceptor molecule. When maltose is used as an acceptor, dextransucrase transfers the glucosyl residue to the 6-hydroxyl group of the non-reducing glucose unit of maltose, forming this compound.

The overall reaction can be summarized as:

Sucrose + Maltose → this compound + Fructose

Amylosucrase-Mediated Synthesis

Amylosucrase (EC 2.4.1.4), a glucosyltransferase from glycoside hydrolase family 13 (GH13), can also be employed for this compound synthesis. While wild-type amylosucrase from Neisseria polysaccharea primarily synthesizes α-1,4-glucans, engineered mutants have been developed that exhibit novel product specificities, including the synthesis of this compound directly from sucrose. In this case, a glucosyl moiety from one sucrose molecule is transferred to another sucrose molecule acting as the acceptor, leading to the formation of panose and the release of two fructose molecules.

Experimental Protocols

Production and Purification of Dextransucrase from Leuconostoc mesenteroides

3.1.1. Microorganism and Culture Conditions

-

Strain: Leuconostoc mesenteroides (e.g., NRRL B-512F or CMG713).

-

Medium: A suitable medium for dextransucrase production contains sucrose as an inducer. A typical medium composition is (g/L): sucrose, 20; yeast extract, 20; K2HPO4, 20; MgSO4·7H2O, 0.2; MnSO4·H2O, 0.01; NaCl, 0.01; CaCl2, 0.02; FeSO4·7H2O, 0.01. The pH is adjusted to 6.9.

-

Fermentation: Inoculate the medium with an active culture of L. mesenteroides and incubate at 25-30°C for 20-24 hours.

3.1.2. Enzyme Purification

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells. The supernatant contains the crude extracellular dextransucrase.

-

Fractional Precipitation: Add ice-cold polyethylene glycol (PEG) 400 to the cell-free supernatant to a final concentration of 25-50% (v/v). Incubate at 4°C for 12 hours to precipitate the enzyme. Centrifuge at 13,200 x g for 30 minutes at 4°C.

-

Resuspension: Resuspend the pellet in a minimal volume of 20 mM sodium acetate buffer (pH 5.4).

-

(Optional) Further Purification: For higher purity, additional steps like ion-exchange chromatography or affinity chromatography can be employed.

Enzymatic Synthesis of this compound

-

Reaction Mixture: Prepare a reaction mixture containing sucrose and maltose in a suitable buffer. The molar ratio of maltose to sucrose is a critical parameter influencing the yield of panose.

-

Buffer: 20 mM sodium acetate buffer (pH 5.4) containing 2 mM CaCl2.

-

Substrate Concentrations: Sucrose concentration can range from 146 mM to 600 mM.

-

Enzyme Concentration: Add the purified dextransucrase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 24 hours.

-

Reaction Termination: Inactivate the enzyme by heating the reaction mixture at 80-95°C for 5-10 minutes.

Purification of this compound

-

Enzyme Removal: Centrifuge the heat-inactivated reaction mixture to remove precipitated protein.

-

Chromatographic Separation: The supernatant containing this compound, fructose, and unreacted sucrose and maltose can be purified using techniques like column chromatography with activated carbon or size-exclusion chromatography.

Immobilization of Dextransucrase (Optional)

For continuous production and enzyme reusability, dextransucrase can be immobilized on various supports.

-

Support: Eupergit C is a suitable support for covalent immobilization.

-

Pre-treatment: Treat the enzyme with dextranase to remove the associated dextran, which can hinder immobilization.

-

Immobilization Conditions: Carry out the immobilization at pH 5.4 to facilitate coupling through the carboxylic groups of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Dextransucrase Purification from L. mesenteroides CMG713

| Purification Step | Enzyme Activity (U/mL) | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Supernatant | 167.5 | 20.42 | 1.0 | 100 |

| After PEG 400 | 220.5 | 23.96 | 29.4 | 18.9 |

Data adapted from

Table 2: Dextransucrase Purification from L. mesenteroides IBUN 91.2.98

| Parameter | Value |

| Purification Factor | 118 |

| Yield | 26% |

| Specific Activity | 335.1 U/mg |

| Molecular Weight | 170.1 kDa |

| Vmax | 28.1 U/ml |

| Km (for sucrose) | 48 mM |

| Optimal pH | 5.0 |

| Optimal Temperature | 30°C |

Data adapted from

Table 3: Panose Production by Engineered Amylosucrase Mutants

| Mutant | Sucrose (mM) | Erlose (g/L) | Panose (g/L) |

| 47A10 | 600 | 70.6 | - |

| 37G4 | 600 | 57.5 | - |

| 39A8 | 600 | 9.6 | - |

Note: This study focused on erlose and panose production from sucrose alone. The table highlights the potential of engineered amylosucrase for oligosaccharide synthesis. Data adapted from

Analytical Methods for this compound Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice for the sensitive and specific quantification of this compound and other carbohydrates in a complex mixture without the need for derivatization.

-

Column: A CarboPac series column (e.g., PA1 or PA200) is typically used for carbohydrate separation.

-

Eluent: A gradient of sodium hydroxide and sodium acetate is commonly used for elution.

-

Detection: Pulsed Amperometric Detection provides high sensitivity for carbohydrates.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Metabolic Context and Applications of this compound

While not a direct part of a core metabolic pathway in humans, this compound has significant implications as a prebiotic.

Studies have shown that panose is selectively fermented by beneficial gut bacteria, such as Bifidobacterium lactis, leading to an increase in their population. This fermentation process also leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which are known to have positive effects on gut health. The ability of panose to promote the growth of beneficial microorganisms while decreasing the population of others, like the Bacteroides group, underscores its potential as a valuable prebiotic ingredient in functional foods and nutraceuticals.

Conclusion

The enzymatic synthesis of this compound from sucrose presents a viable and attractive method for the production of this functional trisaccharide. Dextransucrase from Leuconostoc mesenteroides and engineered amylosucrases are effective biocatalysts for this transformation. This guide has provided a detailed overview of the synthesis process, including enzyme production and purification, reaction protocols, and analytical techniques. The presented quantitative data and visual workflows offer a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for its promising applications in the food and pharmaceutical sectors. Further research into enzyme immobilization and continuous production systems could enhance the economic feasibility of large-scale this compound synthesis.

References

An In-Depth Technical Guide to D-Panose: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panose, a trisaccharide of significant interest, is emerging as a key molecule in food science and biotechnology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its enzymatic synthesis and purification, and methods for its quantitative analysis. Furthermore, this document explores the biological role of this compound as a prebiotic, its impact on gut microbiota, and delves into the putative signaling pathways it may influence within the gastrointestinal tract. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties of this compound

This compound is a non-reducing trisaccharide composed of three α-D-glucose units. Its systematic IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol.[1] It is also commonly referred to as α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.[2][3]

A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 33401-87-5 | [2][4] |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | |

| Synonyms | 6-alpha-D-glucosylmaltose, Glc(a1-6)Glc(a1-4)Glc |

Experimental Protocols

Enzymatic Synthesis of this compound using Dextransucrase

The enzymatic synthesis of this compound is a highly specific and efficient method. Dextransucrase from Leuconostoc mesenteroides is commonly employed to catalyze the transfer of a glucosyl unit from sucrose to an acceptor molecule, in this case, maltose.

Materials:

-

Dextransucrase (from Leuconostoc mesenteroides, e.g., NRRL B-512F)

-

Sucrose

-

Maltose

-

Sodium acetate buffer (pH 5.2-5.5)

-

Calcium chloride (CaCl₂)

-

Ethanol

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and maltose in a sodium acetate buffer. A typical starting point is a sucrose concentration of 100 mM and a maltose to sucrose ratio of 4:1 to 5:1. Add a small amount of CaCl₂ (e.g., 0.05 g/L) as it can enhance enzyme stability.

-

Enzyme Addition: Add dextransucrase to the reaction mixture. The optimal amount of enzyme should be determined empirically but can start in the range of 1 U per liter of reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 35°C, with gentle agitation. The optimal temperature for dextran and fructose production, and by extension panose, is around 35°C.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion of substrates to this compound is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Precipitation: Precipitate the synthesized this compound and other oligosaccharides by adding ethanol to a final concentration of 75% (v/v). The precipitate can then be collected by centrifugation.

Purification of this compound by Column Chromatography

Following enzymatic synthesis, this compound needs to be purified from the reaction mixture which contains unreacted substrates, fructose, and other oligosaccharides.

Materials:

-

Crude this compound precipitate

-

Deionized water

-

Ethanol

-

Activated charcoal

-

Chromatography column

-

Stationary phase (e.g., Sephadex G-25 or a similar size-exclusion resin)

-

Fraction collector

Procedure:

-

Resuspension and Decolorization: Redissolve the crude this compound precipitate in a minimal amount of deionized water. Add activated charcoal to the solution to remove colored impurities, stir for a period, and then remove the charcoal by filtration.

-

Column Packing: Prepare a size-exclusion chromatography column with a suitable resin (e.g., Sephadex G-25). Equilibrate the column with deionized water.

-

Sample Loading: Carefully load the decolorized this compound solution onto the top of the column.

-

Elution: Elute the column with deionized water at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC or Thin-Layer Chromatography (TLC).

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the purified product as a white powder.

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantitative analysis of non-UV absorbing sugars like this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index detector.

-

Column: An amino-propyl bonded silica column (e.g., Aminex HPX-87C) or a similar carbohydrate analysis column.

-

Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v) to 80:20 (v/v).

-

Flow Rate: A flow rate of 1.0 to 2.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Significance and Signaling Pathways

Prebiotic Activity of this compound

This compound is recognized for its prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the colon. In vitro studies have demonstrated that this compound has bifidogenic effects, significantly increasing the population of Bifidobacterium species. This selective fermentation of this compound by beneficial gut microbiota can lead to a healthier gut environment.

An in vitro study using a simulated colon model with human fecal culture showed that panose led to a significant increase in the numbers of Bifidobacterium and Bifidobacterium lactis, while concurrently decreasing the Bacteroides group. Furthermore, the fermentation of panose resulted in a significant increase in the production of butyrate and acetate, which are short-chain fatty acids (SCFAs) known for their beneficial effects on colon health.

Experimental Design for In Vitro Prebiotic Activity Assessment:

A typical in vitro experiment to assess the prebiotic activity of this compound would involve the following steps:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors and prepare a fecal slurry in an anaerobic buffer.

-

Batch Fermentation: In an anaerobic environment, inoculate a basal nutrient medium containing this compound as the sole carbohydrate source with the fecal slurry. Include positive controls (e.g., inulin, a known prebiotic) and negative controls (no carbohydrate).

-

Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).

-

Microbial Analysis: At different time points, collect samples and analyze the microbial composition using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the changes in the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides).

-

Metabolite Analysis: Analyze the concentration of short-chain fatty acids (e.g., acetate, propionate, butyrate) in the culture medium using gas chromatography (GC).

-

pH Measurement: Monitor the pH of the culture medium as an indicator of bacterial fermentation.

Putative Signaling Pathways

The interaction of this compound with the intestinal epithelium and the subsequent signaling events are areas of active research. While a specific signaling pathway directly activated by this compound has yet to be fully elucidated, it is hypothesized to involve nutrient-sensing pathways in the gut.

The intestinal epithelium is equipped with various receptors that sense luminal contents, including carbohydrates. These sensing mechanisms can trigger the release of gut hormones that regulate various physiological processes. It is plausible that this compound, or the metabolites produced from its fermentation by the gut microbiota (like SCFAs), could interact with G-protein coupled receptors (GPCRs) on the surface of enteroendocrine cells or other intestinal epithelial cells.

For instance, the fermentation products of this compound, such as butyrate, are known to be important signaling molecules that can influence intestinal cell proliferation, differentiation, and immune function.

Below is a conceptual diagram illustrating a potential workflow for investigating the effects of this compound on intestinal cell signaling.

Caption: A conceptual workflow for investigating the effects of this compound on intestinal cell signaling pathways.

This workflow outlines the steps from treating intestinal cells with this compound to analyzing changes in key signaling pathways like MAPK, NF-κB, and PI3K/Akt, which are known to be involved in cellular responses to external stimuli in the gut.

Conclusion

This compound is a trisaccharide with significant potential in the food and pharmaceutical industries, primarily due to its prebiotic properties. This technical guide has provided a detailed overview of its chemical nature, along with comprehensive experimental protocols for its synthesis, purification, and analysis. While the precise molecular mechanisms underlying its biological effects are still under investigation, it is clear that this compound beneficially modulates the gut microbiota and has the potential to influence intestinal signaling pathways. Further research in this area is warranted to fully uncover the therapeutic and health-promoting applications of this promising molecule.

References

An In-Depth Technical Guide to D-Panose: Molecular Properties, Enzymatic Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panose, a trisaccharide with significant potential in the food and pharmaceutical industries, is gaining attention for its prebiotic properties and its role in gut health. This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound, detailed experimental protocols for its enzymatic synthesis, and methodologies for evaluating its biological impact on intestinal barrier function and gut microbiota. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of complex carbohydrates.

Core Molecular and Physicochemical Properties of this compound

This compound is a trisaccharide composed of three glucose units. Structurally, it is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4][5] |

| Molecular Weight | 504.44 g/mol | |

| CAS Number | 33401-87-5 | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95% | |

| Storage Conditions | -20°C under inert atmosphere |

Enzymatic Synthesis of this compound: Experimental Protocols

The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. Two primary enzymatic approaches are detailed below.

Synthesis using Neopullulanase

Neopullulanase (EC 3.2.1.135) catalyzes the hydrolysis of α-1,4-glucosidic bonds in pullulan, a polysaccharide composed of maltotriose units linked by α-1,6-glucosidic bonds, to produce panose.

Experimental Protocol:

-

Substrate Preparation: Prepare a solution of pullulan at a concentration of 80 mg/mL in 50 mM sodium phosphate buffer (pH 7.0).

-

Enzyme Reaction: Add purified neopullulanase to the pullulan solution. The specific enzyme concentration should be optimized based on the activity of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 30°C for 120 minutes.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Product Analysis: Analyze the hydrolytic products quantitatively using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to confirm the production and purity of this compound.

Synthesis using Dextransucrase

Dextransucrase (EC 2.4.1.5) from Leuconostoc mesenteroides synthesizes this compound through a transglucosylation reaction using sucrose as a donor and maltose as an acceptor.

Experimental Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM sucrose and a suitable concentration of maltose (e.g., an optimized molar ratio of sucrose to maltose) in a sodium acetate buffer (pH 5.0-5.2).

-

Enzyme Addition: Add purified dextransucrase to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified duration, monitoring the reaction progress over time.

-

Product Analysis: At various time points, take aliquots of the reaction mixture and terminate the enzyme activity. Analyze the formation of this compound and other oligosaccharides using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Experimental Assessment

This compound exhibits notable prebiotic effects, influencing the composition of the gut microbiota and enhancing intestinal barrier function.

Assessment of Intestinal Barrier Function: Transepithelial Electrical Resistance (TEER) Assay

The integrity of the intestinal epithelial barrier can be assessed in vitro by measuring the Transepithelial Electrical Resistance (TEER) of a confluent monolayer of intestinal epithelial cells (e.g., Caco-2 cells) grown on a permeable support.

Experimental Protocol:

-

Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed, typically for 21 days.

-

Treatment: Introduce this compound at various concentrations to the apical side of the Caco-2 monolayer. A control group without this compound should be included.

-

TEER Measurement: At designated time points, measure the electrical resistance across the cell monolayer using an epithelial volt-ohm meter with "chopstick" electrodes.

-

Calculation: Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiplying by the surface area of the insert.

-

Data Analysis: An increase in TEER in the presence of this compound indicates an enhancement of the intestinal barrier integrity.

Evaluation of Prebiotic Activity: In Vitro Fecal Fermentation

The prebiotic potential of this compound can be evaluated by its ability to modulate the composition and metabolic activity of the gut microbiota in an in vitro fermentation model using human fecal samples.

Experimental Protocol:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10% w/v) in an anaerobic phosphate buffer.

-

Fermentation Medium: Prepare a basal fermentation medium containing peptone, yeast extract, and other essential nutrients.

-

Incubation: In an anaerobic chamber, add the fecal slurry and this compound (as the sole carbohydrate source) to the fermentation medium. A control with no added carbohydrate should be included.

-

Sampling: Incubate the cultures at 37°C under anaerobic conditions. Collect samples at various time points (e.g., 0, 24, 48 hours).

-

Microbiota Analysis: Extract bacterial DNA from the collected samples and perform 16S rRNA gene sequencing to analyze changes in the microbial community composition.

-

Metabolite Analysis: Analyze the production of short-chain fatty acids (SCFAs) (e.g., acetate, propionate, butyrate) from the fermentation broth using gas chromatography (GC) or HPLC. An increase in beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and SCFA production indicates a positive prebiotic effect.

Signaling Pathways and Logical Relationships

While a specific signaling pathway directly initiated by this compound binding to a cellular receptor is not yet fully elucidated, its indirect effects on gut health can be represented. The following diagram illustrates the logical workflow of how this compound's prebiotic activity leads to improved gut barrier function.

The following diagram illustrates a generalized experimental workflow for assessing the prebiotic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for D-Panose Quantification via High-Performance Liquid Chromatography

This document provides detailed application notes and protocols for the quantitative analysis of D-Panose in various sample matrices. The methods described are tailored for researchers, scientists, and drug development professionals, offering robust and reliable approaches for the determination of this trisaccharide. Two primary methodologies are presented: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A third alternative using Evaporative Light Scattering Detection (ELSD) is also briefly discussed.

Introduction to this compound Analysis

This compound is a trisaccharide composed of three glucose units linked in an α-1,6, α-1,4 configuration. Its quantification is crucial in various fields, including food science for the analysis of isomaltooligosaccharides, and in biotechnology for monitoring enzymatic reactions. Due to its lack of a significant UV-Vis chromophore, this compound analysis by HPLC necessitates the use of universal detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or electrochemical detectors like Pulsed Amperometric Detection (PAD). The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation.

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is particularly suitable for the analysis of this compound in samples with relatively high concentrations, such as beverages and food products. It is a robust and widely accessible technique.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Triethylamine (reagent grade)

-

Deionized water (resistivity ≥ 18 MΩ·cm)

-

Membrane filters (0.45 μm, PVDF)

2. Equipment

-

High-Performance Liquid Chromatograph (HPLC) system

-

Refractive Index Detector (RID)

-

ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm), or equivalent

-

Centrifuge (≥ 5000 ×g)

-

Ultrasonicator

-

Vortex mixer

3. Standard Solution Preparation

-

Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and dilute to volume with deionized water. Store this stock solution under refrigeration.

-

Working Standards: Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.25 to 10 mg/mL.

4. Sample Preparation (for Beverage Samples)

-

For samples containing carbon dioxide, degas by ultrasonication.

-

Accurately transfer 10 mL of the liquid sample into a 15 mL centrifuge tube.

-

Centrifuge at 5000 ×g for 5 minutes.

-

Collect the supernatant and filter through a 0.45 µm membrane filter. The filtrate is the sample solution for injection.

5. HPLC Operating Conditions

-

Mobile Phase: Dilute 2 mL of triethylamine with 770 mL of acetonitrile and bring to a final volume of 1000 mL with deionized water (77% acetonitrile with 0.2% triethylamine). Filter the mobile phase through a 0.45 µm membrane.

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 40°C

-

Detector Temperature: 40°C

-

Injection Volume: 3 µL

6. Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm | |

| Mobile Phase | 77% Acetonitrile, 0.2% Triethylamine in Water | |

| Flow Rate | 0.25 mL/min | |

| Detector | Refractive Index (RID) | |

| Limit of Quantification (LOQ) | 0.025 g/100 mL (250 µg/mL) |

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis, including this compound. It is particularly advantageous for complex matrices or when low detection limits are required.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Sodium hydroxide (NaOH), 50% w/w solution

-

Sodium acetate (reagent grade)

-

Deionized water (resistivity ≥ 18 MΩ·cm)

-

Membrane filters (0.45 µm)

2. Equipment

-

Ion Chromatography (IC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode

-

Anion-exchange column (e.g., Dionex CarboPac series)

-

Autosampler

3. Standard Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

4. Sample Preparation

-

Sample preparation is matrix-dependent and may include dilution, extraction, and filtration. For a general approach, dilute the sample in deionized water to a concentration within the calibration range and filter through a 0.45 µm filter before injection.

5. HPAEC-PAD Operating Conditions

-

Eluent A: Deionized Water

-

Eluent B: 100 mM Sodium Hydroxide

-

Eluent C: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide

-

Gradient Program: A gradient elution is typically used to separate a wide range of carbohydrates. A representative gradient is as follows:

-

0-5 min: 25% B

-

5-15 min: 100% B

-

15-23 min: Gradient to 100% C

-

23-25 min: 25% B

-

25-28 min: Re-equilibration with 25% B

-

-

Flow Rate: 1 mL/min

-

Injection Volume: 10-25 µL

-

Detection: Pulsed Amperometry with a gold working electrode, using a standard carbohydrate waveform.

6. Quantification

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Calculate the this compound concentration in the prepared samples based on the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Column | Anion-Exchange (e.g., Dionex CarboPac) | |

| Mobile Phase | Gradient of Water, Sodium Hydroxide, and Sodium Acetate | |

| Flow Rate | 1 mL/min | |

| Detector | Pulsed Amperometric Detector (PAD) | |

| Sensitivity | High, capable of detecting low levels of carbohydrates |

Alternative Method: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers a universal detection method for non-volatile compounds like this compound and is compatible with gradient elution, which can be an advantage over RID for complex samples.

Method Overview

-

Column: An amino-based column such as Asahipak NH2P-50 4E (250 mm L. × 4.6 mm I.D.) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a high percentage of acetonitrile and gradually increasing the water content.

-

Detector: ELSD settings need to be optimized, including nebulizer temperature, drift tube temperature, and gas flow rate.

-

Quantification: A calibration curve is generated, but it's important to note that the response of ELSD can be non-linear, often requiring a logarithmic or polynomial fit.

Experimental Workflows

Application Note: Analysis of D-Psicose (D-Allulose) in Various Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-psicose, also known as D-allulose, is a rare sugar with growing interest in the food and pharmaceutical industries. It is a C-3 epimer of D-fructose and offers the taste and texture of sucrose with approximately 70% of its sweetness but with very few calories.[1][2] D-psicose is found naturally in small quantities in certain fruits and commercially produced through the enzymatic epimerization of fructose. Its potential health benefits, including a negligible impact on blood glucose levels, make it an attractive sugar substitute in a wide range of food products, from beverages and baked goods to dairy products.[2]

Accurate and reliable quantification of D-psicose in diverse and complex food matrices is crucial for quality control, nutritional labeling, and research and development. This application note provides detailed protocols for the analysis of D-psicose in various food matrices using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Analytical Methods

Several analytical techniques are available for the quantification of D-psicose. HPLC-RID is a robust and common method for routine analysis, while HPAEC-PAD offers higher sensitivity and is particularly suitable for complex matrices and low concentrations of D-psicose.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of D-psicose using different analytical methods.

Table 1: HPLC-RID Performance Data

| Parameter | Beverage Matrix | Baked Goods Matrix |

| Linearity Range | 0.01 - 0.80 g/100 mL | 0.05% - 0.5% (w/v) |

| Correlation Coefficient (R²) | >0.999 | >0.99 |

| Limit of Detection (LOD) | 0.002 g/100 mL | Not Reported |

| Limit of Quantification (LOQ) | 0.006 g/100 mL | Not Reported |

| Recovery | 91.5% - 94.2% | Not Reported |

| Precision (RSD) | Not Reported | Not Reported |

Table 2: HPAEC-PAD Performance Data

| Parameter | Dairy Matrix | Raisin Matrix |

| Linearity Range | 5 - 150 µg/mL | Not Reported |

| Correlation Coefficient (R²) | >0.9999 | >0.999 |

| Limit of Detection (LOD) | Not Reported | Not Reported |

| Limit of Quantification (LOQ) | Not Reported | Not Reported |

| Recovery | Not Reported | 89.78% - 101.06% |

| Precision (RSD) | Not Reported | 4.8% (intra-day), 4.34% (inter-day) |

Experimental Protocols

Protocol 1: D-Psicose Analysis by HPLC-RID

This protocol is suitable for the quantification of D-psicose in beverages and baked goods where D-psicose concentrations are relatively high.

1. Instrumentation and Columns:

-

HPLC system with a Refractive Index Detector (RID).

-

Amino-propyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

D-psicose standard (≥99% purity).

3. Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water in a ratio of 80:20 (v/v).

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

4. Standard Preparation:

-

Prepare a stock solution of D-psicose (e.g., 1 mg/mL) in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05% to 0.5% (w/v).

5. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-35 °C.

-

RID Temperature: 35 °C.

-

Run Time: Approximately 10-15 minutes.

6. Data Analysis:

-

Identify the D-psicose peak based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the D-psicose concentration in the samples using the calibration curve.

Protocol 2: D-Psicose Analysis by HPAEC-PAD

This method is highly sensitive and selective for carbohydrate analysis and is recommended for complex matrices like dairy products or when low levels of D-psicose are expected.

1. Instrumentation and Columns:

-

Ion chromatography system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

High-performance anion-exchange column (e.g., Dionex CarboPac series).

2. Reagents and Standards:

-

Sodium hydroxide (NaOH), 50% (w/w), low carbonate.

-

Sodium acetate (anhydrous, analytical grade).

-

Deionized water (18.2 MΩ·cm).

-

D-psicose standard (≥99% purity).

3. Eluent Preparation:

-

Eluent A: Deionized water.

-

Eluent B: 200 mM NaOH.

-

Eluent C: 500 mM Sodium Acetate in deionized water.

-

All eluents should be sparged with helium or nitrogen to prevent carbonate formation.

4. Standard Preparation:

-

Prepare a D-psicose stock solution (e.g., 1 mg/mL) in deionized water.

-

Prepare a series of working standards by diluting the stock solution in deionized water to cover the expected sample concentration range (e.g., 1-100 µg/mL).

5. Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10-25 µL.

-

Column Temperature: 30 °C.

-

Gradient Program: A gradient of sodium hydroxide and sodium acetate is typically used to separate monosaccharides. An example gradient is as follows:

-

0-20 min: Isocratic with 10-20 mM NaOH.

-

20-30 min: Linear gradient to 200 mM NaOH to wash the column.

-

30-40 min: Re-equilibration with the initial eluent concentration.

-

-

PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

6. Data Analysis:

-

Identify and quantify the D-psicose peak based on the retention time and response of the standards.

-

Use a calibration curve for accurate quantification.

Sample Preparation Protocols

Proper sample preparation is critical to remove interfering substances and ensure accurate analysis.

Beverages (e.g., Juices, Soft Drinks)

-

Degassing: Degas carbonated beverages by sonication for 15-20 minutes.

-

Dilution: Dilute the beverage with deionized water to bring the D-psicose concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Baked Goods (e.g., Cakes, Cookies)

-

Homogenization: Weigh a representative portion of the baked good (e.g., 5-10 g) and homogenize it to a fine powder.

-

Extraction:

-

Add 50 mL of a hot water-ethanol solution (e.g., 80:20 v/v) to the homogenized sample.

-

Use ultrasonic extraction for 30 minutes to enhance the extraction efficiency.

-

-

Centrifugation: Centrifuge the extract at 5000 rpm for 15 minutes.

-

Cleanup:

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar interferences.

-

-

Filtration: Filter the cleaned extract through a 0.45 µm syringe filter before injection.

Dairy Products (e.g., Milk, Yogurt)

-

Protein Precipitation:

-

To 1 mL of the liquid dairy sample, add 1 mL of a precipitating agent like 10% trichloroacetic acid (TCA) or use Carrez clarification reagents.[3]

-

Vortex the mixture and let it stand for 10 minutes.

-

-

Centrifugation: Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.

-

Fat Removal (for high-fat products):

-

If a significant fat layer is present, it can be removed by chilling the sample to solidify the fat and then physically removing it or by liquid-liquid extraction with a non-polar solvent like hexane.

-

-

Dilution and Filtration:

-

Dilute the clear supernatant with deionized water as needed.

-

Filter the diluted sample through a 0.45 µm syringe filter.

-

Visualizations

Caption: General experimental workflow for D-psicose analysis.

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols: D-Panose as a Substrate for Glycoside Hydrolases

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panose, a trisaccharide composed of two α-1,6 and α-1,4 linked glucose units (α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose), serves as a valuable substrate for the characterization and study of various glycoside hydrolases (GHs). Its unique branched structure allows for the investigation of enzyme specificity, particularly for those enzymes involved in starch and glycogen metabolism. Furthermore, the hydrolysis of this compound yields glucose and maltose, molecules with significant roles in cellular signaling and metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate for glycoside hydrolases, with a focus on its relevance in research and drug development.

Application Notes

Enzyme Specificity and Kinetics

This compound is an excellent substrate for differentiating the activity of various α-glucosidases and glucoamylases. The presence of both α-1,4 and α-1,6 glycosidic linkages allows for the assessment of an enzyme's ability to cleave these specific bonds. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of an enzyme's affinity and catalytic efficiency for this compound.

Prebiotic Potential and Gut Microbiota Modulation

This compound is considered a prebiotic, as it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium species. This fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which have numerous health benefits, including maintaining gut homeostasis and influencing host metabolism. The ability of this compound to modulate the gut microbiota makes it a compound of interest for developing therapeutics for metabolic disorders and gastrointestinal diseases.[1][2]

Drug Development and Metabolic Disorders

The hydrolysis of this compound to glucose and maltose is relevant to the study of metabolic diseases such as diabetes. α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. This compound can be employed as a substrate in screening assays to identify and characterize novel α-glucosidase inhibitors. Furthermore, by promoting a healthy gut microbiome, prebiotics like this compound can indirectly influence drug metabolism and efficacy.[3]

Quantitative Data

The following table summarizes the kinetic parameters of selected glycoside hydrolases with this compound and other relevant substrates.

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (relative) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| Glucoamylase I | Aspergillus niger | This compound | 2.1 | 1.0 | - | 4.5 | 50 | [4] |

| Glucoamylase I | Aspergillus niger | Maltose | 1.1 | 1.5 | - | 4.5 | 50 | [4] |

| Glucoamylase II | Aspergillus niger | This compound | 2.1 | 1.0 | - | 4.5 | 50 | |

| Glucoamylase II | Aspergillus niger | Maltose | 1.1 | 1.5 | - | 4.5 | 50 | |

| Glucoamylase (wild type) | Aspergillus niger | Soluble Starch | 0.25 (mg/mL) | 283 (U/mg) | 343 | 4.4 | 60 | |

| Glucoamylase (mutant) | Aspergillus niger | Soluble Starch | 0.16 (mg/mL) | 606 (U/mg) | 727 | 4.4 | 60 | |

| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 2.29 | 0.0016 (μM/min) | - | 6.9 | 37 |

Experimental Protocols

Protocol 1: Determination of Glycoside Hydrolase Activity using the DNSA Method

This protocol describes a colorimetric assay to measure the release of reducing sugars from the hydrolysis of this compound.

Materials:

-

This compound solution (substrate)

-

Glycoside hydrolase solution (enzyme)

-

DNSA (3,5-Dinitrosalicylic acid) reagent

-

Sodium potassium tartrate solution

-

Sodium hydroxide (NaOH) solution

-

Spectrophotometer

-

Water bath

Procedure:

-

Enzyme Reaction:

-

Prepare reaction mixtures containing a known concentration of this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5 for glucoamylase).

-

Pre-incubate the substrate solution at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the glycoside hydrolase solution.

-

Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes).

-

Terminate the reaction by adding DNSA reagent. A control reaction with heat-inactivated enzyme should be included.

-

-

Color Development:

-

After adding the DNSA reagent, heat the samples in a boiling water bath for 5-15 minutes.

-

Cool the tubes to room temperature.

-

Add sodium potassium tartrate solution to stabilize the color.

-

-

Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.

-

-

Calculation of Enzyme Activity:

-

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (glucose equivalents) per minute under the specified assay conditions.

-

Protocol 2: Analysis of this compound Hydrolysis Products by HPLC

This protocol outlines the separation and quantification of the products of this compound hydrolysis (glucose and maltose) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Carbohydrate analysis column (e.g., amino-based or ligand-exchange column).

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Standards: this compound, D-Glucose, D-Maltose

Procedure:

-

Sample Preparation:

-

Perform the enzymatic hydrolysis of this compound as described in Protocol 1.

-

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

-

Centrifuge the samples to remove any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-